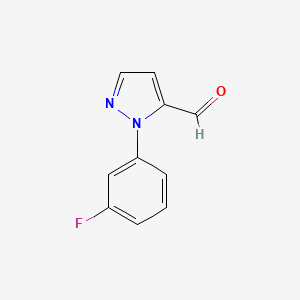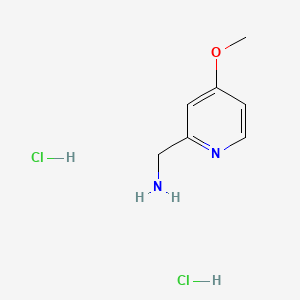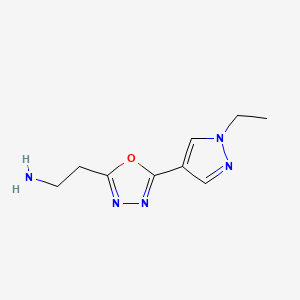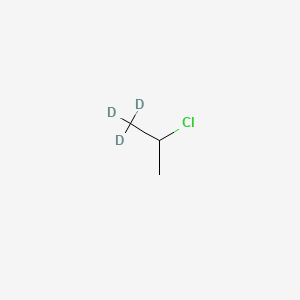
1-Adamantaneethylsulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The adamantane moiety, known for its rigid and bulky structure, imparts unique physical and chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Applications De Recherche Scientifique
1-Adamantaneethylsulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in studying biological processes.
Medicine: Due to its potential antiviral and antibacterial properties, it is being explored as a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of polymers and other advanced materials.
Mécanisme D'action
Target of Action
1-Adamantaneethylsulfonamide is a derivative of adamantane, which is a synthetic steroid. The primary targets of adamantane derivatives are often viral proteins, such as the M2 protein in influenza A virus . .
Mode of Action
The mode of action of adamantane derivatives typically involves inhibiting the function of their target proteins. For instance, amantadine, an adamantane derivative, inhibits the M2 protein, preventing the virus from replicating within host cells . .
Biochemical Pathways
Adamantane derivatives can affect various biochemical pathways depending on their specific targets. For example, amantadine affects the viral replication pathway by inhibiting the M2 protein
Pharmacokinetics
The pharmacokinetics of adamantane derivatives can vary. These compounds are often lipophilic, which can enhance their bioavailability . .
Result of Action
The result of the action of adamantane derivatives depends on their specific targets and modes of action. For example, amantadine’s inhibition of the M2 protein results in the prevention of viral replication
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-Adamantaneethylsulfonamide are largely influenced by its adamantane and sulfonamide moieties. Adamantane is an organic compound that is described as the fusion of three cyclohexane rings, making it both rigid and virtually stress-free . Sulfonamides, on the other hand, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase, allowing them to play a role in treating a diverse range of disease states
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication . The adamantane moiety may also contribute to the overall molecular mechanism of action of the compound .
Metabolic Pathways
Drug metabolic reactions generally involve phase I and phase II metabolic reactions
Méthodes De Préparation
The synthesis of 1-Adamantaneethylsulfonamide typically involves the reaction of adamantane derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production methods often employ similar strategies but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Adamantaneethylsulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions
Comparaison Avec Des Composés Similaires
1-Adamantaneethylsulfonamide can be compared with other adamantane derivatives and sulfonamide compounds. Similar compounds include:
Amantadine: Known for its antiviral properties, particularly against influenza A.
Sulfonamides: A broad class of compounds with antibacterial activity. The uniqueness of this compound lies in its combination of the adamantane structure with the sulfonamide group, which imparts distinct physical and chemical properties that are not found in other compounds.
Propriétés
IUPAC Name |
2-(1-adamantyl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLOGJHFNSMGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735085 |
Source


|
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283719-69-6 |
Source


|
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide](/img/structure/B594949.png)
![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/new.no-structure.jpg)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)




